molecular formula C19H15FN2O B1208198 2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone

2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone

Cat. No. B1208198
M. Wt: 306.3 g/mol
InChI Key: BFVWWCZCYHAJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone is a member of quinolines.

Scientific Research Applications

Spectroscopic Properties

A study explored the electronic absorption, excitation, and fluorescence properties of compounds similar to 2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone. These compounds exhibited dual fluorescence in various solvents, influenced by intramolecular hydrogen bonds and methyl/alkyl substitution, which affect the energy of molecular orbitals. This research is valuable for understanding the spectroscopic behavior of such compounds (Al-Ansari, 2016).

Synthesis and Characterization

Several studies focus on synthesizing and characterizing compounds structurally related to 2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone. These include novel methods for synthesizing related compounds, understanding their crystal structure and DFT (Density Functional Theory) calculations to predict molecular behaviors. Such research aids in the development of new synthetic pathways and understanding the physical and chemical properties of these compounds (Harano et al., 2007), (Huang et al., 2021).

Biomedical Analysis

A compound with characteristics similar to 2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone was found to have strong fluorescence in a wide pH range, making it useful for biomedical analysis. The stability and fluorescence properties of these compounds can be applied in labeling and detecting biological molecules (Hirano et al., 2004).

properties

Product Name

2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone

Molecular Formula

C19H15FN2O

Molecular Weight

306.3 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(6-fluoro-2-methylquinolin-4-yl)methanone

InChI

InChI=1S/C19H15FN2O/c1-12-10-16(15-11-14(20)6-7-17(15)21-12)19(23)22-9-8-13-4-2-3-5-18(13)22/h2-7,10-11H,8-9H2,1H3

InChI Key

BFVWWCZCYHAJBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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